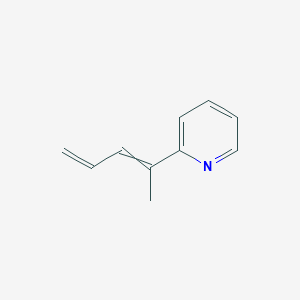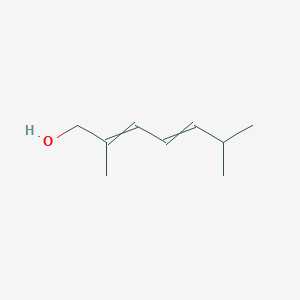
2,6-Dimethylhepta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylhepta-2,4-dien-1-ol is an organic compound with the molecular formula C9H16O. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its pleasant odor, making it a potential candidate for use in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Dimethylhepta-2,4-dien-1-ol involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then converted to 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are saturated alcohols.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
2,6-Dimethylhepta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,6-Dimethylhepta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile and forms covalent bonds with electrophiles. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
2,6-Dimethylhepta-2,4-dien-1-ol can be compared with similar compounds such as:
2,6-Dimethyl-2,4-heptadiene: This compound is a hydrocarbon with similar structural features but lacks the hydroxyl group.
2,6-Dimethyl-2,5-heptadien-4-one:
2,4-Dimethyl-2,6-heptadien-1-ol: This compound has a similar structure but differs in the position of the double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
57692-00-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
NHJYTPLTUCPVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


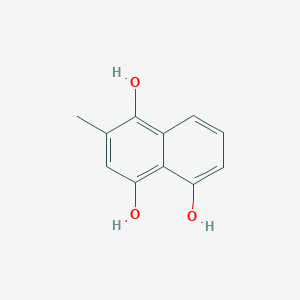
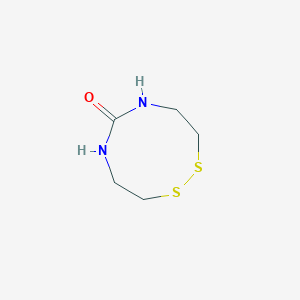
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
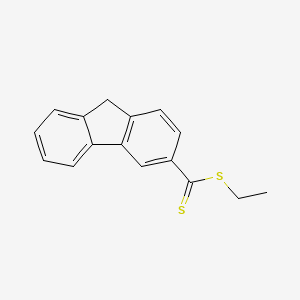

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
